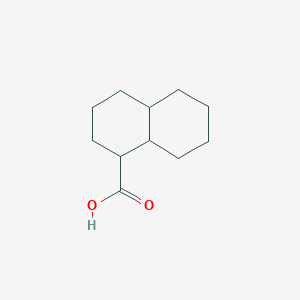

Decahydronaphthalene-1-carboxylic acid

Übersicht

Beschreibung

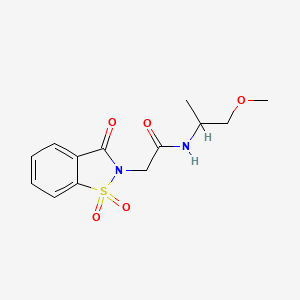

Decahydronaphthalene-1-carboxylic acid, also known as 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid, is a chemical compound with the molecular formula C11H18O2 . It has a molecular weight of 182.26 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for Decahydronaphthalene-1-carboxylic acid is 1S/C11H18O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2,(H,12,13) . The compound has a complex structure with multiple rings .Physical And Chemical Properties Analysis

Decahydronaphthalene-1-carboxylic acid has a molecular weight of 182.26 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Decahydronaphthalene-1-carboxylic acid and its derivatives are pivotal in the synthesis of complex organic compounds. In a study, a novel polycyclitol, decahydronaphthalene-1,2,3,4,5,6,7-heptol, was synthesized starting from p-benzoquinone and demonstrated to be a potent carbonic anhydrase inhibitor, showcasing its potential in medicinal chemistry (Kelebekli et al., 2014). Additionally, the decarboxylative borylation process has been explored extensively, wherein carboxylic acids, including decahydronaphthalene-1-carboxylic acid, are converted into high-value boronic acids. This transformation has significant implications in materials science, chemosensor development, and drug discovery (Li et al., 2017).

Surface Interaction and Self-propulsion

Research on the interaction of decahydronaphthalene with chemically patterned surfaces has provided insights into adsorption-mediated self-propelled drop movement. This phenomenon is based on the change in surface energy due to the formation of an oriented monomolecular film, leading to the self-propelled movement of decahydronaphthalene drops on the surface. Such studies are crucial for understanding the macroscopic fluidic behavior of droplets and microscopic adsorption events (Lee et al., 2002).

Analytical and Sensing Applications

Decahydronaphthalene-1-carboxylic acid derivatives have been employed in analytical chemistry, particularly in enantioselective sensing. A study highlighted the use of a chiral fluorosensor for enantioselective sensing of a broad variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, demonstrating the significance of such compounds in stereochemical analysis (Mei & Wolf, 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Decahydronaphthalene-1-carboxylic acid, as a carboxylic acid derivative, primarily targets the carboxyl group . The carboxyl group is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . This group plays a crucial role in various biochemical reactions .

Mode of Action

Decahydronaphthalene-1-carboxylic acid interacts with its targets through a process known as decarboxylation . During this process, the carboxyl group is removed from the molecule, resulting in the release of carbon dioxide . This reaction often requires the presence of heat or a catalyst .

Biochemical Pathways

The decarboxylation of Decahydronaphthalene-1-carboxylic acid affects various biochemical pathways. One such pathway is the Krebs cycle, where decarboxylation plays a key role in the breakdown of glucose for energy production . The removal of the carboxyl group can also lead to the formation of new compounds, which can participate in other biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Decahydronaphthalene-1-carboxylic acid, like other carboxylic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, carboxylic acids are well-absorbed in the gastrointestinal tract and can be distributed throughout the body due to their polar nature . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of Decahydronaphthalene-1-carboxylic acid is the release of carbon dioxide through decarboxylation . This can lead to the formation of new compounds, which can participate in various biochemical reactions . The exact molecular and cellular effects depend on the specific biochemical pathways that these new compounds participate in .

Action Environment

The action, efficacy, and stability of Decahydronaphthalene-1-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the carboxylic acid, which can in turn influence its reactivity . Temperature is another important factor, as higher temperatures can promote the decarboxylation reaction . Furthermore, the presence of catalysts can significantly enhance the reaction rate .

Eigenschaften

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYJAHYIPOXSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347237 | |

| Record name | Decahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydronaphthalene-1-carboxylic acid | |

CAS RN |

7384-42-1 | |

| Record name | Decahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decahydronaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)

![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2416623.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)